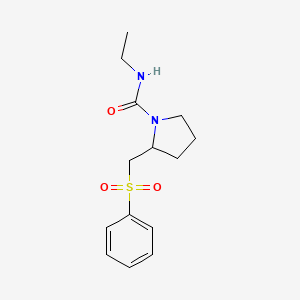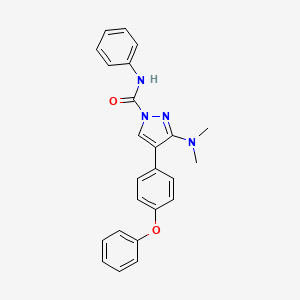
3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in its formation.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and chemical stability.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthetic Methodologies : The compound and its derivatives have been synthesized through reactions with different nucleophiles, showcasing the flexibility in modifying the structure to yield various biologically active molecules. For instance, reactions with phenylhydrazine, o-aminophenol, and ethanolamine, among others, have been described, resulting in the creation of compounds with potential anti-inflammatory and antimicrobial activities (Ahmed, 2017).
- Cytotoxic Activities : The application of this compound in the synthesis of carboxamide derivatives has shown promising cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds exhibiting potent inhibitory effects at nanomolar concentrations (Deady et al., 2003).
Antimicrobial and Antitumor Activities
- Antioxidant and Antitumor Properties : Studies have also explored the antioxidant and antitumor properties of pyrazole derivatives synthesized using this compound, highlighting significant activities against liver and breast cancer cell lines, alongside notable antibacterial and antifungal effects (El‐Borai et al., 2013).
Chemical Behavior and Drug Synthesis
- Chemical Behavior : The compound's utility in heterocyclic synthesis has been demonstrated, contributing to the development of new pyrazole, pyridine, and pyrimidine derivatives. Such chemical versatility underlines its importance in the synthesis of novel heterocyclic compounds with potential therapeutic applications (Fadda et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its side effects.
Please note that not all compounds will have information available in all these categories, especially if they are novel or less-studied. For specific information, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. You can also use search engines like Google Scholar or databases like PubMed for scientific articles. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
Propiedades
IUPAC Name |
3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-27(2)23-22(17-28(26-23)24(29)25-19-9-5-3-6-10-19)18-13-15-21(16-14-18)30-20-11-7-4-8-12-20/h3-17H,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFMOAJLRYOCFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


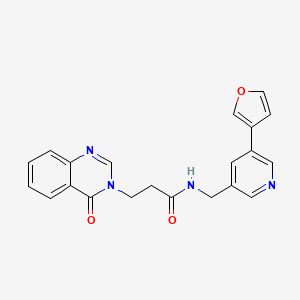
![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)
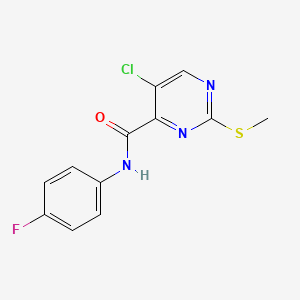
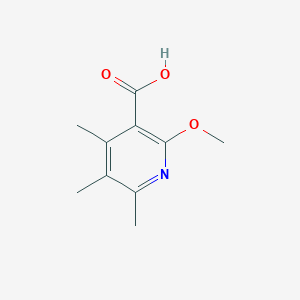
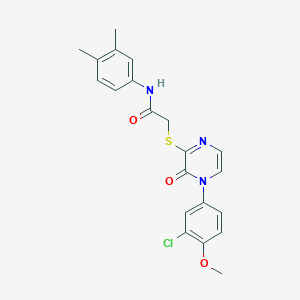
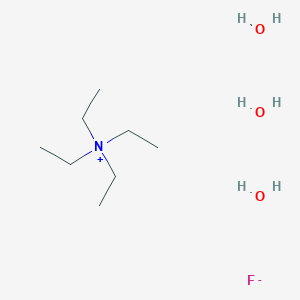
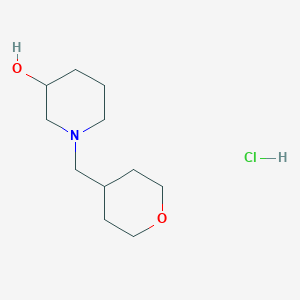
![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)
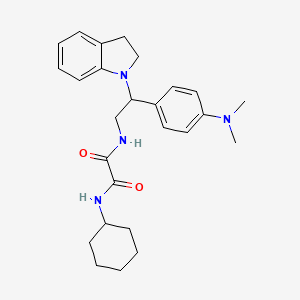
![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)
